(4-Fluoro-3-methoxyphenyl)methanol
Overview
Description
(4-Fluoro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9FO2. It is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the third position on the benzene ring, with a methanol group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-methoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-fluoro-3-methoxybenzaldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: 4-Fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.
Reduction: 4-Fluoro-3-methoxytoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(3-Fluoro-5-methoxyphenyl)methanol: Similar in structure but with different positions of the fluorine and methoxy groups.
(4-Fluoro-3-methoxybenzaldehyde): The aldehyde analog of (4-Fluoro-3-methoxyphenyl)methanol.
Uniqueness:
Properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEDGSMVRLKUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343971 | |
Record name | (4-Fluoro-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128495-45-4 | |
Record name | (4-Fluoro-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluoro-3-methoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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